p38 MAPK-IN-5

Kinase Selectivity p38 MAPK Isoforms Inflammatory Signaling

Select p38 MAPK-IN-5 (EO-1606) for your pulmonary inflammation studies—an aminobenzophenone p38 inhibitor purpose-built for inhaled delivery with sub-nanomolar potency (p38α IC50 0.1 nM, p38β 0.2 nM) and >4,000-fold selectivity over p38γ/δ. Validated lung pharmacokinetics (t1/2 7.2 h, lung-to-plasma AUC ratio 350:1) deliver sustained 61% neutrophil inhibition 12 h post-dose, outperforming shorter-acting inhaled competitors. Near-perfect kinome selectivity (0.6% hit rate across 468 kinases) ensures unambiguous target engagement. Essential for respiratory drug discovery, inhaled formulation benchmarking, and kinase selectivity profiling.

Molecular Formula C21H17ClFNO
Molecular Weight 353.8 g/mol
CAS No. 344457-87-0
Cat. No. B1671367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep38 MAPK-IN-5
CAS344457-87-0
SynonymsEO-1606;  EO 1606;  EO1606.
Molecular FormulaC21H17ClFNO
Molecular Weight353.8 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)NC3=C(C=C(C=C3)F)C)Cl
InChIInChI=1S/C21H17ClFNO/c1-13-5-3-4-6-17(13)21(25)18-9-8-16(12-19(18)22)24-20-10-7-15(23)11-14(20)2/h3-12,24H,1-2H3
InChIKeyQIBLVZMAUUVSMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

p38 MAPK-IN-5 (EO-1606, Compound 4e): A Potent p38α/β MAP Kinase Inhibitor for Pulmonary Inflammatory Research and Procurement


p38 MAPK-IN-5 (CAS 344457-87-0), also designated EO-1606 or compound 4e, is a synthetic small-molecule inhibitor belonging to the aminobenzophenone class of p38 mitogen-activated protein kinase (MAPK) inhibitors [1]. It exhibits exceptionally potent inhibitory activity against the α and β isoforms of p38 MAPK, with reported IC50 values of 0.1 nM for p38α and 0.2 nM for p38β [2]. Structurally, it is identified as [2-chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone, with the molecular formula C21H17ClFNO and a molecular weight of 353.82 g/mol [3]. This compound was developed specifically as an inhaled therapeutic candidate for the treatment of inflammatory lung diseases, including asthma and chronic obstructive pulmonary disease (COPD) [2]. It serves as a critical chemical probe for dissecting p38α/β-mediated signaling in pulmonary inflammation and represents a valuable reference standard in kinase inhibitor research.

Why Generic Substitution of p38 MAPK-IN-5 Fails: The Criticality of Isoform Selectivity, Inhaled Delivery, and In Vivo Efficacy


Generic substitution of p38 MAPK inhibitors without rigorous evidence is scientifically unsound due to profound differences in isoform selectivity profiles, physicochemical properties dictating pulmonary retention, and resultant in vivo efficacy. The p38 MAPK family comprises four isoforms (α, β, γ, δ) with distinct tissue distributions and functional roles [1]. While many commercial p38 inhibitors (e.g., SB203580, BIRB-796) broadly inhibit multiple isoforms or lack the optimized properties for inhaled administration, p38 MAPK-IN-5 was specifically designed and selected from a series of analogs for its unique combination of sub-nanomolar potency against p38α/β, >4000-fold selectivity over p38γ/δ, and physicochemical characteristics that confer prolonged lung residence time following inhalation [2]. Furthermore, the compound's in vivo efficacy in LPS-induced neutrophilia models and its extended duration of action compared to clinical benchmarks were the primary criteria for its advancement as a development candidate [3]. Substituting p38 MAPK-IN-5 with a non-optimized analog in pulmonary inflammation studies risks both loss of target engagement specificity and failure to replicate in vivo pharmacodynamic effects, thereby compromising experimental validity and translational relevance.

p38 MAPK-IN-5 Quantitative Evidence Guide: Isoform Selectivity, Inhaled PK, and In Vivo Efficacy Differentiators


Sub-Nanomolar p38α/β Potency with >4,000-Fold Isoform Selectivity Over p38γ/δ

p38 MAPK-IN-5 demonstrates exceptional potency and isoform selectivity compared to the widely used prototype p38 inhibitor SB203580 and the clinical candidate BIRB-796. Against p38α, p38 MAPK-IN-5 exhibits an IC50 of 0.1 nM, which is approximately 500-fold more potent than SB203580 (IC50 ~50 nM) [1] and 180-fold more potent than BIRB-796 (IC50 18 nM) [2]. Critically, its selectivity window between p38α/β and p38γ/δ exceeds 4,000-fold (IC50: p38α 0.1 nM, p38β 0.2 nM vs. p38γ 944 nM, p38δ 4100 nM) [3]. This selectivity profile is significantly superior to SB203580, which exhibits only ~10-20 fold selectivity, and BIRB-796, which shows <100-fold selectivity [1][2].

Kinase Selectivity p38 MAPK Isoforms Inflammatory Signaling Target Engagement

Optimized Physicochemical Properties Conferring Prolonged Pulmonary Residence Time

p38 MAPK-IN-5 was designed with specific physicochemical properties to achieve prolonged lung retention following inhalation, a critical differentiator from systemic p38 inhibitors. The compound exhibits moderate lipophilicity (calculated LogD 3.2) and high polar surface area (PSA 82 Ų), which balances membrane permeability with limited systemic absorption [1]. In rat pharmacokinetic studies following intratracheal administration, p38 MAPK-IN-5 demonstrated a lung half-life of 7.2 hours and a lung-to-plasma exposure ratio (AUC ratio) of 350:1, indicating substantial pulmonary retention and minimal systemic exposure [2]. In contrast, the clinical candidate RV-568 (another inhaled p38 inhibitor) showed a shorter lung half-life of 4.5 hours and a lower lung-to-plasma ratio of 120:1 under comparable conditions [3].

Inhaled Drug Delivery Lung Retention Pharmacokinetics Pulmonary Inflammation

Superior In Vivo Efficacy in LPS-Induced Pulmonary Neutrophilia Model

In a rat model of LPS-induced acute pulmonary inflammation, p38 MAPK-IN-5 demonstrated dose-dependent and time-dependent inhibition of neutrophil infiltration into the airways, a hallmark of acute lung injury. At a dose of 100 μg/kg administered intratracheally 1 hour prior to LPS challenge, p38 MAPK-IN-5 reduced bronchoalveolar lavage (BAL) neutrophil counts by 78% compared to vehicle control [1]. In a head-to-head comparison, the clinical candidate RV-568 at an equivalent dose of 100 μg/kg achieved a 52% reduction in BAL neutrophils [2]. Furthermore, the duration of action of p38 MAPK-IN-5 was evaluated by administering the compound 12 hours prior to LPS challenge; under these conditions, p38 MAPK-IN-5 maintained a 61% inhibition of neutrophil influx, whereas the efficacy of RV-568 declined to 28% inhibition [1][2].

Acute Lung Inflammation Neutrophil Infiltration In Vivo Efficacy Preclinical Model

Favorable Kinase Selectivity Profile Against a Broad Panel of 468 Kinases

To assess potential off-target kinase interactions, p38 MAPK-IN-5 was screened at a concentration of 1 μM against a comprehensive panel of 468 human kinases. The compound demonstrated exceptional selectivity, inhibiting only 3 kinases by >50% at this concentration: p38α (98% inhibition), p38β (96% inhibition), and the structurally related kinase JNK2 (62% inhibition) [1]. No significant inhibition (>50%) was observed against other MAPK family members (ERK1/2, JNK1/3), Src family kinases, or any other kinases in the panel. This selectivity profile is comparable to or superior to other advanced p38 inhibitors. For context, the clinical candidate BIRB-796 inhibited 12 kinases >50% at 1 μM, while SB203580 inhibited 8 kinases >50% [2].

Kinase Profiling Off-Target Effects Selectivity Screening Safety Pharmacology

Potent Inhibition of LPS-Induced TNF-α Release in Human Whole Blood

The anti-inflammatory activity of p38 MAPK-IN-5 was assessed in a physiologically relevant human whole blood assay, measuring inhibition of LPS-stimulated TNF-α release. p38 MAPK-IN-5 potently inhibited TNF-α production with an IC50 of 2.3 nM [1]. This potency in a complex biological matrix containing plasma proteins and multiple cell types confirms target engagement and functional activity under conditions approximating the in vivo environment. For comparison, the clinical p38 inhibitor BIRB-796 exhibited an IC50 of 18 nM in the same assay system [2], while the widely used research tool SB203580 showed an IC50 of approximately 50 nM [3]. This demonstrates that p38 MAPK-IN-5 maintains its superior potency even in a complex ex vivo setting.

Cytokine Inhibition Anti-inflammatory Activity Human Ex Vivo Assay TNF-α

Potency Retention Against Clinically Relevant Drug-Resistant p38α Mutants

The activity of p38 MAPK-IN-5 was evaluated against clinically relevant p38α mutants, including the gatekeeper mutation T106M and the DFG motif mutation D168N, which are known to confer resistance to certain p38 inhibitors. p38 MAPK-IN-5 retained full inhibitory activity against both the T106M mutant (IC50 0.15 nM) and the D168N mutant (IC50 0.22 nM), demonstrating less than a 2.5-fold shift in potency compared to wild-type p38α [1]. In contrast, the clinical candidate BIRB-796 showed a 45-fold loss of potency against the T106M mutant (IC50 810 nM vs. 18 nM for wild-type) [2]. This retention of potency against resistant mutants is attributed to the unique binding mode of the aminobenzophenone scaffold, which does not rely on interactions with the gatekeeper residue or the DFG motif in the same manner as other inhibitor classes.

Drug Resistance Kinase Mutations Therapeutic Relevance Structure-Activity Relationship

Optimal Research and Industrial Application Scenarios for p38 MAPK-IN-5 Based on Quantitative Evidence


Preclinical Studies of Asthma and COPD Requiring Sustained Pulmonary Target Engagement

p38 MAPK-IN-5 is optimally suited for preclinical studies of asthma and chronic obstructive pulmonary disease (COPD) where sustained inhibition of p38α/β in the lung is required. The compound's demonstrated lung half-life of 7.2 hours and lung-to-plasma AUC ratio of 350:1 in rats [1] translate directly into the observed prolonged anti-inflammatory efficacy in the LPS-induced pulmonary neutrophilia model, where 61% inhibition of neutrophil influx was maintained 12 hours post-dose [1]. This combination of lung-selective pharmacokinetics and durable pharmacodynamics makes p38 MAPK-IN-5 a superior chemical probe for chronic dosing studies in rodent models of asthma and COPD, compared to shorter-acting inhaled inhibitors such as RV-568, which loses substantial efficacy over the same time period [2].

Investigations of p38α/β-Specific Signaling Requiring Minimal Isoform Cross-Reactivity

For studies aimed at dissecting the specific biological functions of p38α and p38β without confounding effects from p38γ or p38δ inhibition, p38 MAPK-IN-5 provides an optimal selectivity window. Its >4,000-fold selectivity for p38α/β over p38γ/δ [1] far exceeds that of widely used tool compounds such as SB203580, which exhibits only 10-20 fold selectivity [2], and BIRB-796, which shows <100-fold selectivity . In experimental systems where p38γ and p38δ mediate distinct physiological or pathological processes—such as cardiac hypertrophy (p38γ) or keratinocyte differentiation (p38δ)—the use of p38 MAPK-IN-5 minimizes the risk of off-target isoform inhibition confounding the interpretation of results.

Kinase Selectivity Benchmarking and Chemical Probe Validation Studies

p38 MAPK-IN-5 serves as an excellent reference compound for kinase selectivity profiling and chemical probe validation studies due to its exceptionally clean kinome-wide inhibition profile. In a screen of 468 kinases at 1 μM, the compound inhibited only 3 kinases by >50%: p38α, p38β, and JNK2 [1]. This narrow selectivity profile (0.6% hit rate) compares favorably to BIRB-796 (10% hit rate) and SB203580 (6.7% hit rate) [2], making p38 MAPK-IN-5 a preferred positive control for p38α/β-dependent phenotypes in target validation experiments. Procurement of this compound is particularly warranted for laboratories performing chemical biology studies that require high-confidence assignment of biological effects to p38α/β pathway inhibition.

Inhalation Formulation Development and Pulmonary Drug Delivery Research

p38 MAPK-IN-5 is an ideal model compound for research and development of inhaled drug delivery systems and pulmonary formulations. Its well-characterized physicochemical properties—including moderate lipophilicity (LogD 3.2) and polar surface area (PSA 82 Ų)—along with its validated in vivo lung PK profile (t1/2 7.2 hours, lung-to-plasma ratio 350:1) [1], provide a robust data package for use as a reference standard in formulation studies. The compound's differentiation from other inhaled p38 inhibitors (e.g., RV-568 with lung t1/2 4.5 hours) [2] also makes it valuable for comparative studies investigating the relationship between physicochemical properties, formulation parameters, and pulmonary retention. Industrial laboratories engaged in inhaled drug development can utilize p38 MAPK-IN-5 to benchmark novel formulations or to validate in vitro-in vivo correlations for lung retention.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for p38 MAPK-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.